molecular formula C20H13Cl2N3O2S B4283585 2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide

2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide

Cat. No. B4283585
M. Wt: 430.3 g/mol
InChI Key: DQVQUOAZBZVWPN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole acrylamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK, NF-κB, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide has been shown to possess various biochemical and physiological effects. This compound has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to possess potent anti-oxidant activity and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide in lab experiments is its potent biological activity. This compound has been shown to possess a wide range of pharmacological effects, making it a promising candidate for drug development. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide. One possible direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore the mechanism of action of this compound and to identify its molecular targets. Additionally, further studies are needed to determine the safety and potential side effects of this compound, as well as its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been reported to exhibit potent inhibitory activity against various enzymes, including tyrosine kinase, protein kinase C, and cyclooxygenase-2.

properties

IUPAC Name

(E)-2-cyano-3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2S/c21-16-5-3-6-17(22)15(16)12-27-18-7-2-1-4-13(18)10-14(11-23)19(26)25-20-24-8-9-28-20/h1-10H,12H2,(H,24,25,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVQUOAZBZVWPN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=NC=CS2)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide
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2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide
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2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide
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2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide
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2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 6
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2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide

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